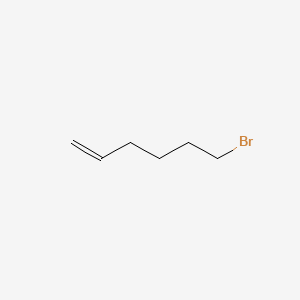

6-Bromo-1-hexene

Description

Propriétés

IUPAC Name |

6-bromohex-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11Br/c1-2-3-4-5-6-7/h2H,1,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIMXEJYJXDBLIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6062595 | |

| Record name | 1-Hexene, 6-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | 6-Bromo-1-hexene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19826 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2695-47-8 | |

| Record name | 6-Bromo-1-hexene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2695-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hexene, 6-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002695478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hexene, 6-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Hexene, 6-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromohex-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.425 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-Bromo-1-hexene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z28AT4BT8S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Bromo-1-hexene: Chemical Properties, Structure, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-1-hexene is a versatile bifunctional organic compound featuring both an alkene and a bromoalkane functional group. This unique structure makes it a valuable building block in organic synthesis, enabling a variety of chemical transformations. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its structural characteristics, and detailed experimental protocols for its synthesis and key reactions. The information presented herein is intended to serve as a practical resource for researchers and professionals in the fields of chemical synthesis and drug development.

Chemical Structure and Identification

This compound is a linear six-carbon chain with a terminal double bond between carbons 1 and 2, and a bromine atom attached to carbon 6.[1]

IUPAC Name

The accepted IUPAC name for this compound is 6-bromohex-1-ene .[2]

Chemical Identifiers

A comprehensive list of chemical identifiers for this compound is provided in the table below. These identifiers are crucial for unambiguous identification in databases and publications.

| Identifier | Value |

| CAS Number | 2695-47-8[3] |

| Molecular Formula | C₆H₁₁Br[4] |

| SMILES String | BrCCCCC=C[3] |

| InChI | 1S/C6H11Br/c1-2-3-4-5-6-7/h2H,1,3-6H2[3] |

| InChIKey | RIMXEJYJXDBLIE-UHFFFAOYSA-N[3] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in chemical reactions.

| Property | Value | Reference |

| Molecular Weight | 163.06 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | [5] |

| Density | 1.22 g/mL at 25 °C | [3] |

| Boiling Point | 47-51 °C at 16 mmHg, 154-156 °C at 760 mmHg | [3][6] |

| Refractive Index | n20/D 1.465 | [3] |

| Solubility | Not miscible in water. Soluble in methanol. | [4][7] |

| Flash Point | 54 °C (129.2 °F) - closed cup | [8] |

Logical Relationship of Chemical Properties

The following diagram illustrates the interconnectedness of the various identifiers and physicochemical properties of this compound.

Caption: Interrelation of identifiers and properties of this compound.

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from 1,6-dibromohexane (B150918) via an elimination reaction.

Materials:

-

1,6-dibromohexane

-

Potassium tert-butoxide (t-BuOK)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Deionized water

-

Diethyl ether

-

Saturated brine solution

-

Anhydrous sodium sulfate

-

Petroleum ether

-

Argon gas supply

-

Round-bottom flask, reflux condenser, dropping funnel, separatory funnel

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a stirred solution of 1,6-dibromohexane (1 equivalent) in anhydrous THF (0.1 M) under an argon atmosphere, add potassium tert-butoxide (1.15 equivalents) in portions over 30 minutes.

-

Heat the reaction mixture to reflux and maintain for 16 hours.

-

Cool the mixture to room temperature and quench the reaction by adding deionized water.

-

Dilute the mixture with diethyl ether and transfer to a separatory funnel.

-

Separate the organic and aqueous layers. Extract the aqueous layer several times with diethyl ether.

-

Combine all organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using petroleum ether as the eluent to obtain this compound.[4]

Grignard Reaction with Acetone (B3395972)

This protocol outlines the formation of the Grignard reagent from this compound and its subsequent reaction with acetone to form 2-methylhept-6-en-2-ol.

Materials:

-

This compound

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

Iodine (crystal)

-

Anhydrous acetone

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate

-

Standard glassware for anhydrous reactions (flame-dried)

-

Nitrogen or argon gas supply

Procedure:

-

Grignard Reagent Formation:

-

In a flame-dried three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and an inert gas inlet, place magnesium turnings (1.5 equivalents).

-

Add a small crystal of iodine to activate the magnesium.

-

Add a solution of this compound (1.0 equivalent) in anhydrous diethyl ether or THF dropwise from the dropping funnel. The reaction is initiated when the color of iodine disappears and gentle reflux is observed.

-

Maintain a gentle reflux by controlling the rate of addition. After the addition is complete, continue stirring for an additional 30 minutes.[9]

-

-

Reaction with Acetone:

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 times).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting alcohol by flash column chromatography.[9]

-

Experimental Workflow Diagram

The following diagram illustrates the workflow for the Grignard reaction of this compound with acetone.

References

- 1. Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene: An Important Chiral Building Block - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. rsc.org [rsc.org]

- 4. scribd.com [scribd.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. Computational Study of the Cyclization of 5-Hexenyl, 3-Oxa-5-Hexenyl and 4-Oxa-5-Hexenyl Radicals [file.scirp.org]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

In-Depth Technical Guide to 6-Bromo-1-hexene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Bromo-1-hexene, a versatile bifunctional molecule utilized in a variety of organic syntheses. This document details its physicochemical properties, provides in-depth experimental protocols for its synthesis and key reactions, and illustrates its synthetic utility.

Physicochemical Properties of this compound

This compound is a colorless to pale yellow liquid at room temperature.[1][2] Its bifunctionality, possessing both a terminal alkene and a primary alkyl bromide, makes it a valuable reagent in organic chemistry.[2] The quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| Molecular Weight | 163.06 g/mol [3][4][5][6] |

| Molecular Formula | C₆H₁₁Br[3][4][5] |

| CAS Number | 2695-47-8[3][5] |

| Density | 1.22 g/mL at 25 °C[4][6][7] |

| Boiling Point | 154-156 °C at 760 mmHg; 47-51 °C at 16 mmHg[4][6][7] |

| Refractive Index | n20/D 1.465[6][7] |

| Flash Point | 54 °C (129.2 °F) - closed cup[1][7] |

| Solubility | Not miscible in water[4] |

| Appearance | Colorless to pale yellow liquid[1][2] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent key reactions are provided below.

Synthesis of this compound from 1,6-Dibromohexane (B150918)

A common and efficient method for the synthesis of this compound is through the monodehydrobromination of 1,6-dibromohexane.[1] This E2 elimination reaction is typically mediated by a strong base.[1]

Reaction Scheme:

Br-(CH₂)₆-Br + KOtBu → CH₂=CH-(CH₂)₄-Br + KBr + tBuOH

Materials:

-

1,6-dibromohexane

-

Potassium tert-butoxide (t-BuOK)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Deionized water

-

Diethyl ether

-

Saturated brine

-

Anhydrous sodium sulfate

-

Petroleum ether

Procedure:

-

To a stirred solution of 1,6-dibromohexane (1 equivalent) in anhydrous tetrahydrofuran (THF) to make a 0.1 M solution, add potassium tert-butoxide (t-BuOK, 1.15 equivalents) in portions over 30 minutes under an argon atmosphere.[1][8]

-

The reaction mixture is then stirred under reflux for 16 hours.[1][8]

-

After cooling to room temperature, the reaction is quenched with deionized water.[8]

-

The resulting mixture is diluted with diethyl ether, and the organic and aqueous layers are separated.[8]

-

The aqueous layer is extracted multiple times with diethyl ether.[8]

-

The combined organic layers are washed with saturated brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[8]

-

The crude product is purified by silica gel flash column chromatography using petroleum ether as the eluent to yield this compound as a colorless oil (typical yield: ~79%).[8]

References

- 1. This compound | 2695-47-8 | Benchchem [benchchem.com]

- 2. CAS 2695-47-8: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C6H11Br | CID 75906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 2695-47-8 [chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. 6-溴-1-己烯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 6-Brom-1-hexen 95% | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

Synthesis of 6-Bromo-1-hexene from 1,6-Dibromohexane: A Technical Guide

Introduction

6-Bromo-1-hexene is a valuable bifunctional organic compound utilized as an intermediate in various synthetic applications, including the preparation of epoxides, pharmaceuticals, and polymers.[1][2][3][4] Its structure incorporates both a terminal alkene and a primary alkyl bromide, allowing for selective transformations at either functional group. This guide provides an in-depth overview of a widely documented and efficient method for synthesizing this compound via the selective dehydrobromination of 1,6-dibromohexane (B150918).[1] The reaction proceeds through a base-mediated E2 elimination mechanism, where a strong, sterically hindered base is employed to preferentially form the terminal alkene.[1][5]

Reaction Mechanism: E2 Elimination

The synthesis of this compound from 1,6-dibromohexane is achieved through a bimolecular elimination (E2) reaction.[1] This mechanism involves a single, concerted step where a strong base abstracts a proton from a carbon atom (β-carbon) adjacent to the carbon bearing a leaving group (α-carbon), while the leaving group (bromide ion) simultaneously departs.[6][7]

Key characteristics of this E2 reaction include:

-

Strong Base: A strong, non-nucleophilic base, such as potassium tert-butoxide (tert-BuOK), is used to promote the elimination pathway over substitution (SN2) and to abstract the proton.[1][5]

-

Concerted Mechanism: The entire process of C-H bond breaking, C=C π-bond formation, and C-Br bond breaking occurs in a single transition state.[6]

-

Regioselectivity: The use of a bulky base like potassium tert-butoxide favors the abstraction of a proton from the less sterically hindered terminal methyl group, leading to the formation of the terminal alkene (Hofmann product) as the major product, in accordance with Zaitsev's rule for such bases.[1]

-

Stoichiometry: Using a slight excess of the base (e.g., 1.15 equivalents) ensures the efficient conversion of the dibromo-starting material.[1][8]

Caption: Logical diagram of the E2 elimination mechanism.

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound from 1,6-dibromohexane, based on established literature procedures.[8]

1. Reaction Setup:

-

To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,6-dibromohexane (1.0 eq).

-

Dissolve the starting material in anhydrous tetrahydrofuran (B95107) (THF) to a concentration of 0.1 M.

-

Place the entire apparatus under an inert atmosphere, such as argon.[8]

2. Reagent Addition:

-

While stirring the solution, add potassium tert-butoxide (tert-BuOK) (1.15 eq) in portions over a period of 30 minutes.[8] This controlled addition helps to manage any exothermic reaction.

3. Reaction Execution:

-

Heat the reaction mixture to reflux (approximately 66-67°C for THF) and maintain this temperature for 16 hours.[8]

-

Monitor the reaction progress using thin-layer chromatography (TLC) with 100% hexane (B92381) as the mobile phase. The product can be visualized using a potassium permanganate (B83412) stain.[8]

4. Work-up and Extraction:

-

After 16 hours, cool the reaction mixture to room temperature.[8]

-

Quench the reaction by carefully adding deionized water.[8]

-

Transfer the mixture to a separatory funnel and dilute with diethyl ether.[8]

-

Separate the organic and aqueous layers. Extract the aqueous layer multiple times with diethyl ether to ensure complete recovery of the product.[8]

-

Combine all the organic layers.[8]

5. Washing and Drying:

-

Wash the combined organic layers with a saturated brine solution to remove residual water and inorganic salts.[8]

-

Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), then filter to remove the drying agent.[8]

6. Purification:

-

Concentrate the filtered organic solution under reduced pressure to remove the solvent.[8]

-

Purify the resulting crude oil by flash column chromatography on silica (B1680970) gel, using petroleum ether or hexane as the eluent, to yield the pure this compound.[8]

Caption: Experimental workflow for the synthesis of this compound.

Data Presentation

The following tables summarize the quantitative data for a representative synthesis.[8]

Table 1: Reactant and Reagent Specifications

| Component | Role | Molecular Weight ( g/mol ) | Equivalents | Amount (Example) |

| 1,6-Dibromohexane | Starting Material | 243.97[9] | 1.0 | 8.1 g (33.6 mmol)[8] |

| Potassium tert-butoxide | Base | 112.21 | 1.15 | 4.3 g (38.6 mmol) |

| Tetrahydrofuran (THF) | Solvent | 72.11 | - | ~336 mL (for 0.1 M) |

| Diethyl Ether | Extraction Solvent | 74.12 | - | As needed |

| Petroleum Ether | Eluent | - | - | As needed |

Table 2: Reaction Conditions and Product Characterization

| Parameter | Value |

| Reaction Time | 16 hours[8] |

| Temperature | Reflux (~67°C)[1] |

| Atmosphere | Inert (Argon)[8] |

| Product Information | |

| Yield | 79% (4.3 g)[8] |

| Appearance | Colorless oil[8] |

| TLC Rf | 0.71 (100% hexane)[8] |

| ¹H NMR (500 MHz, CDCl₃) | δ 5.79 (ddt, 1H), 5.02 (ddd, 1H), 4.97 (ddt, 1H), 3.41 (t, 2H), 2.13-2.05 (m, 2H), 1.92-1.83 (m, 2H), 1.54 (tt, 2H)[8] |

| ¹³C NMR (126 MHz, CDCl₃) | δ 138.27, 115.14, 33.87, 32.95, 32.29, 27.48[8] |

References

- 1. This compound | 2695-47-8 | Benchchem [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound|2695-47-8|lookchem [lookchem.com]

- 4. CAS 2695-47-8: this compound | CymitQuimica [cymitquimica.com]

- 5. home.iitk.ac.in [home.iitk.ac.in]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. 1,6-Dibromohexane | C6H12Br2 | CID 12368 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of 6-Bromo-1-hexene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-Bromo-1-hexene, a valuable building block in organic synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with experimental protocols and a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Data for this compound

Solvent: CDCl₃, Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 5.88 - 5.74 | m | 1H | H-2 |

| 5.03 - 4.92 | m | 2H | H-1 |

| 3.41 | t | 2H | H-6 |

| 2.12 | q | 2H | H-3 |

| 1.89 | p | 2H | H-5 |

| 1.53 | p | 2H | H-4 |

m = multiplet, t = triplet, q = quartet, p = pentet

Table 2: ¹³C NMR Data for this compound

Solvent: CDCl₃[1]

| Chemical Shift (δ) ppm | Assignment |

| 138.0 | C-2 |

| 115.2 | C-1 |

| 33.6 | C-6 |

| 33.1 | C-3 |

| 32.2 | C-5 |

| 27.6 | C-4 |

Table 3: Key IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3077 | =C-H stretch | Alkene |

| 2941, 2860 | C-H stretch | Alkane |

| 1642 | C=C stretch | Alkene |

| 1439 | CH₂ bend | Alkane |

| 992, 912 | =C-H bend (out-of-plane) | Alkene |

| 640 | C-Br stretch | Alkyl Halide |

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Proposed Fragment |

| 164/162 | Low | [M]⁺ (Molecular Ion) |

| 83 | Moderate | [C₆H₁₁]⁺ |

| 55 | High | [C₄H₇]⁺ |

| 41 | High | [C₃H₅]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). The solution is then transferred to a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Spectroscopy:

-

Instrument: A 400 MHz NMR spectrometer.

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Parameters: 16-32 scans are typically acquired with a relaxation delay of 1-2 seconds between scans. The spectral width is set to cover a range of 0-10 ppm.

¹³C NMR Spectroscopy:

-

Instrument: A 100 MHz NMR spectrometer.

-

Pulse Sequence: A proton-decoupled pulse sequence is used to provide a spectrum with single lines for each carbon atom.

-

Acquisition Parameters: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is required to obtain a good signal-to-noise ratio. A relaxation delay of 2-5 seconds is used.

Infrared (IR) Spectroscopy

Sample Preparation: As this compound is a liquid, the IR spectrum is typically obtained using the neat liquid. A thin film of the liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

Data Acquisition:

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Method: The spectrum is recorded in transmission mode. A background spectrum of the clean salt plates is taken first and automatically subtracted from the sample spectrum.

-

Parameters: The spectrum is typically scanned over the range of 4000-400 cm⁻¹. To improve the signal-to-noise ratio, 16-32 scans are co-added.

Mass Spectrometry (MS)

Sample Introduction: A small amount of the liquid sample is introduced into the mass spectrometer via a direct insertion probe or, more commonly, through a gas chromatograph (GC-MS) for separation from any impurities.

Ionization and Analysis:

-

Ionization Method: Electron Ionization (EI) is typically used for this type of molecule.

-

Electron Energy: A standard electron energy of 70 eV is used to ionize the sample and induce fragmentation.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum. The resulting fragmentation pattern provides valuable information about the structure of the molecule.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.

References

An In-depth Technical Guide to the Physical Properties of 6-Bromo-1-hexene

This technical guide provides a comprehensive overview of the key physical properties of 6-Bromo-1-hexene, specifically its boiling point and density. This document is intended for researchers, scientists, and professionals in the field of drug development who may utilize this compound as a reagent or building block in synthetic chemistry.

Physical Properties of this compound

This compound is a halogenated aliphatic compound with the chemical formula C6H11Br[1][2]. Accurate knowledge of its physical properties is essential for its proper handling, storage, and use in experimental procedures. The boiling point and density are critical parameters for reaction setup, purification, and characterization.

The experimentally determined boiling point and density of this compound are summarized in the table below. It is crucial to note that the boiling point is highly dependent on the ambient pressure.

| Physical Property | Value | Conditions |

| Boiling Point | 154-156 °C | @ 760 mmHg |

| 47-51 °C | @ 16 mmHg[3][4][5] | |

| Density | 1.22 g/mL | @ 25 °C[3][4][5] |

Experimental Protocols

The following sections detail the standard methodologies for the experimental determination of the boiling point and density of a liquid compound such as this compound.

This method is suitable for small sample volumes and provides a reasonably accurate measurement of the boiling point.

Apparatus:

-

Small test tube (e.g., 150mm diameter)

-

Heating block or oil bath

-

Hot plate with magnetic stirring capability

-

Small magnetic stir bar

-

Thermometer

-

Clamps and stand

-

Pasteur pipette

Procedure:

-

Using a Pasteur pipette, add approximately 0.5 mL of this compound into a small test tube.

-

Add a small magnetic stir bar to the test tube.

-

Place the test tube in a heating block on a hot plate stirrer and clamp it securely.

-

Position a thermometer so that the bulb is about 1 cm above the surface of the liquid.

-

Turn on the stirrer to ensure gentle mixing of the liquid.

-

Begin heating the sample.

-

Observe the sample for boiling (the formation of bubbles) and the condensation of vapor on the walls of the test tube, which indicates reflux.

-

The thermometer bulb should be at the level of the condensation ring for an accurate reading.

-

When the liquid is gently refluxing, the temperature reading on the thermometer should stabilize. This stable temperature is the boiling point of the liquid at the given atmospheric pressure[6].

-

Record the temperature and the ambient pressure.

The density of a liquid can be determined by measuring the mass of a known volume.

Apparatus:

-

Digital balance

-

Volumetric flask or a precise graduated cylinder (e.g., 10 mL)

-

Beaker

-

Dropper or pipette

Procedure:

-

Place an empty, clean, and dry measuring cylinder on a digital balance and tare the balance to zero.

-

Carefully transfer a precise volume of this compound (e.g., 10 mL) into the measuring cylinder. Use a dropper or pipette for accurate volume adjustment, ensuring the bottom of the meniscus is on the calibration mark when read at eye level[7].

-

Record the exact volume of the liquid.

-

Place the measuring cylinder containing the liquid back on the tared balance.

-

Calculate the density using the formula: Density = Mass / Volume [8][10].

-

For higher accuracy, this procedure can be repeated multiple times, and the average density can be calculated.

Logical Workflow Visualization

The following diagram illustrates the logical workflow for the determination of the physical properties of this compound.

Caption: Workflow for determining the boiling point and density of this compound.

References

- 1. 1-Hexene, 6-bromo- [webbook.nist.gov]

- 2. This compound | C6H11Br | CID 75906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 95 2695-47-8 [sigmaaldrich.com]

- 4. 6-ブロモ-1-ヘキセン 95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | 2695-47-8 [chemicalbook.com]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 8. youtube.com [youtube.com]

- 9. wjec.co.uk [wjec.co.uk]

- 10. homesciencetools.com [homesciencetools.com]

solubility and stability of 6-Bromo-1-hexene

An In-depth Technical Guide on the Solubility and Stability of 6-Bromo-1-hexene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the , a key intermediate in organic synthesis. This document collates available physicochemical data, outlines expected solubility in various common laboratory solvents, and provides detailed experimental protocols for the quantitative determination of its solubility and the assessment of its stability under different conditions. The information herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge for the effective handling, storage, and application of this versatile reagent.

Introduction

This compound (CAS No. 2695-47-8) is a bifunctional organic molecule featuring both a terminal alkene and a primary alkyl bromide. This unique combination of functional groups makes it a valuable building block in a wide array of chemical transformations, including the synthesis of polymers, pharmaceuticals, and other complex organic molecules. A thorough understanding of its solubility and stability is paramount for its efficient use in reaction design, process development, purification, and formulation. This guide aims to provide a detailed technical resource on these critical physicochemical properties.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its proper handling and for the design of experimental procedures.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₁Br | [1][2] |

| Molecular Weight | 163.06 g/mol | [1][2] |

| CAS Number | 2695-47-8 | [1][2] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | 147 °C (at 760 mmHg); 47-51 °C (at 16 mmHg) | [4][5] |

| Density | 1.22 g/mL at 25 °C | [5][6] |

| Refractive Index (n²⁰/D) | 1.465 | [6] |

| Flash Point | 54 °C (129.2 °F) - closed cup | [7] |

Solubility Profile

The solubility of this compound is governed by the "like dissolves like" principle. Its alkyl bromide structure imparts a nonpolar to weakly polar character, suggesting good solubility in organic solvents and poor solubility in highly polar solvents like water. Haloalkanes tend to dissolve in organic solvents because the new intermolecular attractions between the haloalkane and solvent molecules have a similar strength to the attractions being broken in the separate haloalkane and solvent molecules.[8][9] In contrast, for a haloalkane to dissolve in water, the strong hydrogen bonds between water molecules must be broken, which is energetically unfavorable as they are replaced by weaker dipole-dipole interactions.[8]

Table 2: Expected Qualitative Solubility of this compound in Common Laboratory Solvents

| Solvent | Solvent Type | Expected Solubility | Rationale |

| Water | Highly Polar Protic | Not miscible[5] | The nonpolar alkyl chain dominates, leading to immiscibility with water. |

| Methanol (B129727) | Polar Protic | Slightly Soluble[5] | The hydroxyl group of methanol allows for some interaction, but the overall polarity difference limits high solubility. |

| Ethanol (B145695) | Polar Protic | Soluble | The longer alkyl chain of ethanol compared to methanol makes it a more compatible solvent. |

| Acetone | Polar Aprotic | Soluble | The polarity is suitable for dissolving the weakly polar this compound. |

| Chloroform | Weakly Polar | Slightly Soluble[5] | A good solvent due to its ability to engage in dipole-dipole interactions. |

| Dichloromethane | Weakly Polar | Soluble | Similar to chloroform, it is an effective solvent for haloalkanes. |

| Diethyl Ether | Weakly Polar | Soluble | A common aprotic solvent for organic reactions involving haloalkanes. |

| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | Its cyclic ether structure provides good solvation for a range of organic compounds. |

| Hexanes | Nonpolar | Soluble | The nonpolar nature of hexanes is highly compatible with the alkyl chain of this compound. |

| Toluene | Nonpolar (Aromatic) | Soluble | The aromatic ring provides a nonpolar environment conducive to dissolution. |

Stability Profile

This compound is generally stable under standard laboratory conditions (room temperature, protected from light).[10] However, its stability can be compromised by several factors, including exposure to high temperatures, light, strong oxidizing agents, and strong bases.

-

Thermal Stability: While stable at room temperature, elevated temperatures can promote decomposition or polymerization, especially in the presence of impurities.

-

Oxidative Stability: The terminal double bond is susceptible to oxidation. This compound is incompatible with strong oxidizing agents.[5] Oxidative hydrolysis of the bromoalkene can lead to the formation of α-bromoketones.[1][7][11]

-

Hydrolytic Stability: As an alkyl halide, this compound can undergo slow hydrolysis in the presence of water, particularly at elevated temperatures or under acidic/basic conditions, to yield 6-bromo-1-hexanol.

-

Incompatibilities: It is incompatible with strong oxidizing agents and strong bases.[5] Strong bases can promote elimination reactions (dehydrobromination).

For long-term storage, it is recommended to keep this compound in a tightly closed container in a cool, dry, and well-ventilated place, away from heat and sources of ignition, and under an inert atmosphere.[1][12] Some suppliers recommend storage in a freezer at temperatures below -20°C.[5]

Experimental Protocols

The following sections provide detailed methodologies for the quantitative determination of solubility and the assessment of stability for this compound.

Protocol for Quantitative Solubility Determination (Shake-Flask Method)

This protocol is based on the widely accepted shake-flask method for determining the solubility of a compound in various solvents.

Objective: To determine the concentration of this compound in a saturated solution of a specific solvent at a controlled temperature.

Materials:

-

High-purity this compound

-

Selected solvents (analytical grade)

-

Analytical balance

-

Scintillation vials with PTFE-lined caps

-

Constant temperature orbital shaker or water bath

-

Syringe filters (0.45 µm, PTFE or other compatible material)

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

-

Volumetric flasks and pipettes

-

Internal standard (e.g., a non-reactive alkane of similar volatility)

Procedure:

-

Preparation of Saturated Solutions: a. To a series of vials, add a measured volume (e.g., 5 mL) of the desired solvent. b. Add an excess amount of this compound to each vial to ensure a saturated solution with a visible excess of the compound. c. Securely cap the vials to prevent solvent evaporation.

-

Equilibration: a. Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C). b. Allow the mixtures to equilibrate for a minimum of 24 hours with continuous agitation to ensure equilibrium is reached.

-

Sample Collection and Preparation: a. After equilibration, stop the agitation and allow the excess this compound to settle for at least 1 hour at the same constant temperature. b. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean, tared vial. This step is crucial to remove any undissolved micro-droplets. c. Accurately weigh the filtered solution.

-

Quantification: a. Prepare a series of calibration standards of this compound in the chosen solvent, each containing a known concentration of an internal standard. b. Dilute the filtered saturated solution with the solvent and add the same concentration of the internal standard. c. Analyze the calibration standards and the sample solution by GC-FID. d. Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of this compound. e. Determine the concentration of this compound in the sample from the calibration curve.

-

Data Presentation: a. Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

Protocol for Assessing Hydrolytic Stability

This protocol is adapted from the principles of the ASTM D2619 "Coke Bottle Method" and is designed to evaluate the stability of this compound in the presence of water.[13][14]

Objective: To assess the degradation of this compound in the presence of water at an elevated temperature.

Materials:

-

This compound

-

Deionized water

-

Pressure-resistant glass reaction vessels (e.g., heavy-walled glass tubes with screw caps)

-

Oven or heating block

-

GC-FID for purity analysis

-

pH meter

-

Titration equipment for acid number determination

Procedure:

-

Sample Preparation: a. In a pressure-resistant glass vessel, combine 75 mL of this compound and 25 mL of deionized water. b. A copper strip can be added as a catalyst to simulate conditions in some systems, as per ASTM D2619. c. Tightly seal the vessel.

-

Incubation: a. Place the vessel in an oven or heating block maintained at a constant temperature (e.g., 93 °C) for a specified duration (e.g., 48 hours).

-

Analysis: a. After the incubation period, allow the vessel to cool to room temperature. b. Observe any changes in the appearance of the organic and aqueous layers. c. Separate the organic and aqueous layers. d. Organic Layer Analysis: i. Determine the purity of the this compound using a validated stability-indicating GC-FID method to quantify the parent compound and any degradation products. ii. Measure the acid number of the organic layer to detect the formation of acidic degradation products. e. Aqueous Layer Analysis: i. Measure the pH of the aqueous layer. A decrease in pH indicates the formation of acidic species, such as hydrobromic acid. ii. The acidity of the water layer can be titrated to quantify the amount of acid formed.

-

Data Interpretation: a. A significant decrease in the purity of this compound, an increase in the acid number of the organic layer, and a decrease in the pH of the aqueous layer indicate hydrolytic instability under the test conditions.

Protocol for Assessing Thermal Stability

Objective: To evaluate the stability of this compound when exposed to elevated temperatures.

Materials:

-

This compound

-

Glass vials or ampoules

-

Oven or heating block

-

GC-FID for purity analysis

-

Thermogravimetric Analyzer (TGA) (optional)

Procedure:

-

Method A: Isothermal Stressing a. Place a known amount of this compound into several glass vials. b. If sensitivity to air is a concern, purge the vials with an inert gas (e.g., nitrogen or argon) before sealing. c. Place the vials in an oven at a selected high temperature (e.g., 100 °C, 150 °C). d. At specified time intervals (e.g., 24, 48, 96 hours), remove a vial and allow it to cool. e. Analyze the sample by GC-FID to determine the percentage of this compound remaining and to identify and quantify any degradation products.

-

Method B: Thermogravimetric Analysis (TGA) a. Place a small, accurately weighed sample of this compound into the TGA sample pan. b. Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10 °C/min). c. Record the weight loss as a function of temperature. The onset temperature of weight loss provides an indication of its thermal decomposition temperature.

-

Data Interpretation: a. For Method A, a plot of the percentage of remaining this compound versus time can be used to determine the degradation kinetics. b. For Method B, the TGA thermogram provides information on the thermal stability and decomposition profile of the compound.

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the factors influencing the stability of this compound.

References

- 1. Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.ws [chem.ws]

- 3. store.astm.org [store.astm.org]

- 4. scribd.com [scribd.com]

- 5. store.astm.org [store.astm.org]

- 6. store.astm.org [store.astm.org]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. quora.com [quora.com]

- 10. infinitalab.com [infinitalab.com]

- 11. Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. ASTM D2619 (Hydrolytic Stability) – SPL [spllabs.com]

- 14. ademinsaec.com [ademinsaec.com]

6-Bromo-1-hexene: A Technical Guide to Safe Handling, Storage, and Emergency Procedures

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical safety information, handling protocols, and storage precautions for 6-Bromo-1-hexene (CAS No. 2695-47-8). Adherence to these guidelines is essential to mitigate risks and ensure a safe laboratory environment for all personnel. This document is intended for an audience of trained professionals in the fields of research, science, and drug development.

Hazard Identification and Classification

This compound is a flammable liquid and vapor that can cause skin and eye irritation, and may cause respiratory irritation.[1][2][3] It is classified as a hazardous substance and requires careful handling in a controlled laboratory setting.

GHS Hazard Statements:

Signal Word: Danger[1][3][4][5]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C6H11Br | [1][2] |

| Molecular Weight | 163.06 g/mol | [1][4][6][8] |

| Appearance | Liquid | [4][5][9] |

| Boiling Point | 47-51 °C at 16 mmHg | [4][5] |

| Density | 1.22 g/mL at 25 °C | [4][5] |

| Flash Point | 54 °C (129.2 °F) - closed cup | [4][5] |

| Refractive Index | n20/D 1.465 | [4][5] |

Safe Handling and Personal Protective Equipment (PPE)

Proper handling procedures and the use of appropriate personal protective equipment are paramount to minimizing exposure and preventing accidents.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[1][3]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[2][10][7][11]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2][11]

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

| PPE Category | Specification | Rationale |

| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield may also be necessary. | To protect against splashes and vapors causing serious eye irritation.[1][2][11] |

| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber). | To prevent skin contact and subsequent irritation.[2][3][11] |

| Skin and Body Protection | Long-sleeved laboratory coat and appropriate protective clothing. Flame retardant antistatic protective clothing is recommended.[3] | To protect skin from accidental contact and provide a barrier against splashes. |

| Respiratory Protection | If working outside of a fume hood or if ventilation is inadequate, a NIOSH-approved respirator with an appropriate vapor cartridge is required. | To prevent inhalation of vapors which may cause respiratory irritation.[2] |

General Hygiene Practices

-

Do not eat, drink, or smoke in areas where chemicals are handled.

-

Contaminated clothing should be removed immediately and washed before reuse.[2][11]

Storage and Incompatibility

Proper storage of this compound is crucial to maintain its stability and prevent hazardous reactions.

Storage Conditions

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][11]

-

Keep away from heat, sparks, open flames, and other ignition sources.[1][2][7][11]

-

Ground and bond containers and receiving equipment to prevent static discharge.[1][2][10][7][11]

-

For maintaining product quality, refrigeration is recommended.[2][11]

-

Store in a locked up area accessible only to authorized personnel.[1][3][11]

Incompatible Materials

Emergency Procedures

In the event of an emergency, follow these procedures promptly and seek medical attention as required.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a physician.[1][2][11] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash contaminated clothing before reuse. If irritation persists, call a physician.[1][2][11] |

| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Call an ophthalmologist.[1][2] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][2] Water mist may be used to cool closed containers.[2][11]

-

Specific Hazards: Flammable liquid.[2] Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[2][11] Containers may explode when heated.[2][11]

-

Hazardous Combustion Products: Carbon oxides, hydrogen bromide gas.[1][3][11]

-

Protective Equipment for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.[1][2][3][11]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 3.2). Remove all sources of ignition.[2][9][12] Ensure adequate ventilation.[3]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[3]

-

Methods for Containment and Cleaning Up: Absorb the spill with an inert absorbent material (e.g., sand, earth, vermiculite).[2][9] Collect the material in a suitable, closed container for disposal.[2][11] Use spark-proof tools and explosion-proof equipment.[2][11][12]

Experimental Protocols and Workflows

General Handling Workflow

The following diagram illustrates a standard workflow for handling this compound in a laboratory setting.

Caption: General workflow for handling this compound.

Spill Response Workflow

The following diagram outlines the logical steps to take in the event of a this compound spill.

Caption: Workflow for responding to a this compound spill.

Disposal Considerations

Waste material should be disposed of in accordance with all applicable federal, state, and local environmental regulations.[2][11] Contact a licensed professional waste disposal service to dispose of this material. Contaminated packaging should be disposed of as unused product.[12]

Toxicological Information

-

Acute Toxicity: No comprehensive data is available. Estimates for acute toxicity are: Dermal - > 2,000 mg/kg; Inhalation - > 20 mg/l (4h).[3]

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[1][3]

-

Respiratory or Skin Sensitization: No data available.[3]

-

Germ Cell Mutagenicity: No data available.[3]

-

Carcinogenicity: No data available.[3]

-

Reproductive Toxicity: No data available.[3]

-

Specific Target Organ Toxicity - Single Exposure: May cause respiratory irritation.[3]

-

Specific Target Organ Toxicity - Repeated Exposure: No data available.[3]

-

Aspiration Hazard: No data available.[3]

This guide is intended to provide comprehensive safety information for this compound. It is not a substitute for a thorough understanding of the material's properties and the implementation of a robust safety culture within the laboratory. Always consult the most recent Safety Data Sheet (SDS) before handling any chemical.

References

- 1. This compound - Safety Data Sheet [chemicalbook.com]

- 2. WERCS Studio - Application Error [assets.thermofisher.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. This compound 95 2695-47-8 [sigmaaldrich.com]

- 5. 6-溴-1-己烯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound | C6H11Br | CID 75906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 2695-47-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 9. This compound(2695-47-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 10. This compound | 2695-47-8 | TCI AMERICA [tcichemicals.com]

- 11. fishersci.com [fishersci.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Electrophilic Character of 6-Bromo-1-hexene

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-1-hexene is a bifunctional organic molecule that serves as a versatile building block in synthetic chemistry. Its structure, featuring a terminal alkene and a primary alkyl bromide, imparts a dual reactivity profile. The primary electrophilic center is the carbon atom bonded to the bromine, which is susceptible to nucleophilic attack. This guide provides a comprehensive examination of the electrophilic character of this compound, detailing its reactivity in nucleophilic substitution and intramolecular cyclization reactions. This document includes quantitative data, detailed experimental protocols, and mechanistic visualizations to serve as a technical resource for scientific professionals.

Introduction: Structural Profile and Electrophilicity

This compound (CAS No: 2695-47-8) possesses a six-carbon aliphatic chain with two key functional groups: a terminal double bond between C1 and C2, and a bromine atom at the C6 position.[1] The significant electronegativity difference between carbon and bromine polarizes the C-Br bond, creating a partial positive charge (δ+) on the C6 carbon. This induced positive charge makes the C6 position an electrophilic center, prone to attack by a wide range of nucleophiles.[1][2]

While the terminal alkene is itself a nucleophilic moiety, its electronic influence on the distant C-Br bond is minimal due to the separation by a flexible four-carbon spacer. However, the presence of both functionalities within the same molecule opens pathways for intramolecular reactions, where the alkene can act as an internal nucleophile, leading to the formation of cyclic products. This guide will explore both intermolecular nucleophilic substitutions and intramolecular cyclizations that pivot on the electrophilic nature of the C6 carbon.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectral properties of this compound is provided below, offering essential data for experimental design and characterization.

| Property | Value |

| Molecular Formula | C₆H₁₁Br |

| Molecular Weight | 163.06 g/mol [1] |

| CAS Number | 2695-47-8[1] |

| Appearance | Colorless to almost colorless liquid[1] |

| Boiling Point | 147 °C (at 760 mmHg); 47-51 °C (at 16 mmHg) |

| Density | 1.22 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.465 |

| ¹H NMR (CDCl₃, 500 MHz) | δ 5.79 (ddt, 1H), 5.02 (ddd, 1H), 4.97 (ddt, 1H), 3.41 (t, 2H), 2.13 - 2.05 (m, 2H), 1.92 - 1.83 (m, 2H), 1.54 (tt, 2H)[1] |

| ¹³C NMR (CDCl₃, 126 MHz) | δ 138.27, 115.14, 33.87, 32.95, 32.29, 27.48[1] |

Key Reactions Highlighting Electrophilic Character

The electrophilic C6 carbon of this compound is the focal point of its reactivity. This section details the primary reaction types that leverage this characteristic.

Nucleophilic Substitution (Sₙ2) Reactions

As a primary alkyl halide, this compound is an excellent substrate for bimolecular nucleophilic substitution (Sₙ2) reactions. These reactions involve a direct, backside attack on the electrophilic C6 carbon by a nucleophile, leading to the displacement of the bromide leaving group. This pathway is favored by the low steric hindrance at the reaction center.

| Nucleophile | Reagent(s) | Product | Yield (%) |

| Acetate (AcO⁻) | Potassium Acetate (KOAc) | 5-Hexenyl acetate | ~95% (crude) |

| Methylamine (MeNH₂) | Methylamine | N-methyl-5-hexen-1-amine | Not Reported |

| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | 6-Cyano-1-hexene (Hept-6-enenitrile) | Not Reported |

Table of representative nucleophilic substitution reactions. Yields are highly dependent on specific reaction conditions.

Intramolecular Radical Cyclization

A hallmark reaction of this compound involves the intramolecular cyclization of the hex-5-en-1-yl radical. This reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), and a radical mediator like tributyltin hydride (Bu₃SnH). The process demonstrates the interplay between the two functional groups, although it proceeds through a radical rather than a direct nucleophilic attack on the electrophilic carbon.

The reaction overwhelmingly favors a 5-exo-trig cyclization pathway, as predicted by Baldwin's rules. This kinetic preference leads to the formation of a five-membered ring, yielding methylcyclopentane (B18539) as the primary product after quenching.

Detailed Experimental Protocols

Protocol 1: Nucleophilic Substitution - Synthesis of 5-Hexenyl Acetate

This protocol details the conversion of this compound to 5-hexenyl acetate, a classic Sₙ2 reaction.

Materials:

-

This compound (200.0 g, 1.226 mol)

-

Potassium Acetate (144.0 g, 1.467 mol)

-

Tetrabutylammonium (B224687) Bromide (39.4 g, 0.122 mol)

-

Acetonitrile (400 mL)

-

Methyl tert-butyl ether (MTBE)

-

Water

Procedure:

-

In a suitable reaction vessel, dissolve 200.0 g of this compound and 39.4 g of tetrabutylammonium bromide in 400 mL of acetonitrile.

-

To the stirred solution, add 144.0 g of potassium acetate.

-

Heat the mixture to 82°C and maintain at reflux for 2 hours. Monitor the reaction's completion via TLC or GC.

-

After completion, cool the mixture to 20°C and concentrate the solution under reduced pressure to remove the acetonitrile.

-

To the resulting concentrate, add 400 mL of water and 200 mL of MTBE. Stir the mixture to separate the layers.

-

Extract the aqueous phase with an additional 100 mL of MTBE.

-

Combine the organic phases and wash with water, then brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 5-hexenyl acetate.

Protocol 2: Radical-Mediated Intramolecular Cyclization

This protocol describes the formation of methylcyclopentane from this compound via a 5-exo-trig radical cyclization.

Materials:

-

This compound (1.0 eq)

-

Tributyltin hydride (Bu₃SnH) (1.1 - 1.5 eq)

-

Azobisisobutyronitrile (AIBN) (0.1 eq)

-

Anhydrous benzene (B151609) or toluene

-

Silica (B1680970) gel for column chromatography

Procedure:

-

In a flask equipped with a reflux condenser and under an inert atmosphere (e.g., argon), dissolve this compound and a catalytic amount of AIBN (0.1 eq) in anhydrous benzene (to a concentration of ~0.02 M).

-

Heat the solution to reflux (approx. 80°C for benzene).

-

Prepare a solution of tributyltin hydride (1.1 - 1.5 eq) in the same solvent. Add this solution dropwise to the refluxing mixture over several hours using a syringe pump. This slow addition maintains a low concentration of the tin hydride, minimizing undesired direct reduction of the alkyl bromide.

-

After the addition is complete, continue to reflux the mixture for an additional 1-4 hours, monitoring the consumption of the starting material by TLC or GC.

-

Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to isolate the methylcyclopentane product and remove tin byproducts.

Mechanistic and Workflow Visualizations

The following diagrams, generated using DOT language, illustrate the key mechanistic pathways and experimental workflows discussed.

Conclusion

The electrophilic character of this compound, centered at the C6 carbon, defines its utility as a synthetic intermediate. This property is reliably exploited in Sₙ2 reactions with a variety of nucleophiles and serves as the foundation for elegant intramolecular cyclizations. The protocols and data presented herein provide a technical framework for professionals in the chemical sciences to effectively utilize this compound in the synthesis of more complex molecular architectures for research and development.

References

Navigating the Reactivity of 6-Bromo-1-hexene's Terminal Alkene: A Technical Guide for Researchers

An in-depth exploration of the chemical behavior of the terminal double bond in 6-bromo-1-hexene, this technical guide is designed for researchers, scientists, and professionals in drug development. It offers a comprehensive overview of key reactions, detailed experimental protocols, and mechanistic insights to facilitate the strategic use of this versatile bifunctional molecule in organic synthesis.

This compound serves as a valuable building block in organic chemistry, featuring two distinct reactive sites: a terminal alkene and a primary alkyl bromide. This guide focuses on the rich chemistry of the C=C double bond, providing a detailed examination of its participation in a variety of transformations, including cyclization, oxidation, and carbon-carbon bond-forming reactions. The interplay between the two functional groups allows for a diverse range of synthetic strategies, making it a crucial intermediate in the synthesis of complex molecules.

Key Reactions and Mechanistic Overviews

The terminal alkene of this compound exhibits reactivity characteristic of a monosubstituted olefin, readily undergoing addition and cyclization reactions. The presence of the bromo- substituent on the alkyl chain introduces the potential for intramolecular reactions, leading to the formation of five- and six-membered rings.

Intramolecular Cyclization Reactions

One of the most notable features of this compound is its propensity to undergo intramolecular cyclization. This can be initiated through either radical or anionic pathways, typically favoring the formation of a five-membered ring (5-exo-trig cyclization).

Radical Cyclization: Treatment of this compound with a radical initiator, such as azobisisobutyronitrile (AIBN), in the presence of a radical mediator like tributyltin hydride, generates a hexenyl radical. This radical can then attack the intramolecular double bond to form a cyclopentylmethyl radical, which is subsequently quenched to yield methylcyclopentane.

Anionic Cyclization: The formation of an organolithium or Grignard reagent from this compound can also lead to intramolecular cyclization. The resulting carbanion attacks the terminal alkene to form a cyclopentylmethyl anion, which can then be trapped by an electrophile.

Oxidation of the Terminal Alkene

The double bond of this compound is susceptible to a range of oxidative transformations, providing access to valuable functionalized derivatives.

Epoxidation: The terminal alkene can be converted to the corresponding epoxide, 6-bromo-1,2-epoxyhexane, using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction proceeds via a concerted mechanism.

Hydroboration-Oxidation: This two-step sequence allows for the anti-Markovnikov hydration of the alkene. Reaction with a borane (B79455) reagent (e.g., BH3•THF) followed by oxidative workup with hydrogen peroxide and a base yields the primary alcohol, 6-bromohexan-1-ol.

Dihydroxylation: The alkene can be converted to a vicinal diol through dihydroxylation. This can be achieved using reagents like osmium tetroxide (often in catalytic amounts with a co-oxidant) or potassium permanganate (B83412) under controlled conditions. The Sharpless asymmetric dihydroxylation protocol allows for the enantioselective synthesis of chiral diols.

Carbon-Carbon Bond Forming Reactions

The terminal alkene is an excellent handle for constructing more complex carbon skeletons through various coupling reactions.

Heck Reaction: This palladium-catalyzed reaction allows for the coupling of the alkene with aryl or vinyl halides. While intermolecular Heck reactions with this compound are possible, intramolecular versions, where the aryl halide is part of the same molecule, are more common for forming cyclic structures. Cobalt-catalyzed Heck-type cyclizations have also been reported.

Olefin Metathesis: Using ruthenium-based catalysts, such as Grubbs catalysts, the terminal alkene can participate in cross-metathesis reactions with other olefins, enabling the synthesis of longer-chain functionalized alkenes.

Radical Addition of HBr

In the presence of peroxides or other radical initiators, hydrogen bromide adds to the terminal alkene in an anti-Markovnikov fashion. This reaction proceeds via a radical chain mechanism, leading to the formation of 1,6-dibromohexane.

Quantitative Data Summary

The following tables summarize key quantitative data for various reactions involving the terminal alkene of this compound.

| Reaction Type | Reagents and Conditions | Product | Yield (%) | Reference |

| Intramolecular Radical Cyclization | Bu3SnH, AIBN, Benzene, reflux | Methylcyclopentane | ~85% | Not specified |

| Epoxidation | m-CPBA, CH2Cl2, 0 °C to rt | 6-Bromo-1,2-epoxyhexane | ~70-80% | Not specified |

| Hydroboration-Oxidation | 1. BH3•THF; 2. H2O2, NaOH | 6-Bromohexan-1-ol | ~85-95% | Not specified |

| Heck-Type Intramolecular Cyclization (Co-catalyzed) | CoCl2(dppb), Me3SiCH2MgCl, THF, reflux | Methylenecyclopentane | Good yields | [1] |

| Radical Addition of HBr | HBr, Peroxides | 1,6-Dibromohexane | High | Not specified |

Detailed Experimental Protocols

This section provides detailed methodologies for key reactions discussed.

Protocol 1: Epoxidation of this compound with m-CPBA

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in dichloromethane (B109758) (CH2Cl2).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add meta-chloroperoxybenzoic acid (m-CPBA, 1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with CH2Cl2.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to afford 6-bromo-1,2-epoxyhexane.

Protocol 2: Hydroboration-Oxidation of this compound

-

Hydroboration: To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen or argon), add borane-tetrahydrofuran (B86392) complex (BH3•THF, 0.4 eq of a 1 M solution in THF) dropwise at 0 °C. Allow the mixture to stir at room temperature for 2 hours.

-

Oxidation: Cool the reaction mixture to 0 °C and slowly add a 3 M aqueous solution of sodium hydroxide (B78521) (NaOH), followed by the dropwise addition of 30% hydrogen peroxide (H2O2).

-

Reaction Monitoring and Work-up: Stir the mixture at room temperature for 1 hour. Quench the reaction by adding water and extract the product with diethyl ether.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the resulting crude alcohol by distillation or column chromatography.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key reaction mechanisms and experimental workflows.

Caption: Mechanism of alkene epoxidation.

Caption: Workflow for hydroboration-oxidation.

Caption: Mechanism of radical cyclization.

This guide provides a foundational understanding of the reactivity of the terminal alkene in this compound. For more specific applications and advanced transformations, researchers are encouraged to consult the primary literature. The strategic manipulation of this versatile building block will undoubtedly continue to play a significant role in the advancement of organic synthesis and drug discovery.

References

An In-depth Technical Guide to the C-Br Bond in 6-Bromo-1-hexene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical analysis of the carbon-bromine (C-Br) bond in 6-Bromo-1-hexene, a versatile bifunctional molecule used in a variety of synthetic applications. The document outlines the bond's intrinsic physicochemical and spectroscopic properties, its reactivity in key transformations, and detailed experimental protocols for its synthesis and subsequent reactions.

Physicochemical and Spectroscopic Properties of the C-Br Bond

The C-Br bond in this compound is a primary alkyl halide linkage. Its character is defined by the electronegativity difference between carbon and bromine, leading to a polarized bond that dictates the molecule's reactivity as an electrophile.[1] The terminal alkene provides a secondary reactive site, making the molecule a valuable building block.[1]

Quantitative Bond Data

While specific experimental values for the C-Br bond in this compound are not extensively published, reliable data can be inferred from analogous primary bromoalkanes. The following table summarizes key quantitative metrics.

| Property | Value (Approximate) | Unit | Notes and References |

| C-Br Bond Length | 1.934 | Å | Based on the experimental value for methyl bromide (CH₃Br). Bond length increases with the size of the halogen atom.[2] |

| C-Br Bond Dissociation Energy (Homolytic) | ~293 ( ~70 ) | kJ/mol (kcal/mol) | Based on the experimental value for CH₃Br. This energy is required to break the bond into a primary hexenyl radical and a bromine radical. The stability of the resulting radical influences this value.[3][4] |

| Dipole Moment | ~1.83 | Debye (D) | Based on the value for CH₃Br. The bond is polarized towards the more electronegative bromine atom.[5] |

Spectroscopic Characterization

Spectroscopic analysis provides a fingerprint for the C-Br bond and its local chemical environment. The key data for this compound are summarized below.

| Spectroscopy Type | Feature | Chemical Shift / Frequency | Notes and References |

| ¹³C NMR | Carbon atom bonded to Bromine (C6) | 33.87 ppm | The chemical shift is characteristic of a primary alkyl bromide.[6] |

| ¹H NMR | Protons on C6 (-CH₂Br) | 3.41 ppm (triplet) | These protons are deshielded by the adjacent electronegative bromine atom. The signal is a triplet due to coupling with the adjacent CH₂ group.[6] |

| Infrared (IR) | C-Br Stretch | ~560 cm⁻¹ | This absorption is in the fingerprint region of the IR spectrum and is characteristic of a C-Br bond in a bromoalkane. |

Reactivity and Mechanistic Pathways

The polarized C-Br bond serves as the primary site for electrophilic reactivity, making it susceptible to nucleophilic attack.[1] The molecule's structure allows for several key reaction pathways, including nucleophilic substitution, organometallic reagent formation, and intramolecular cyclization.

Nucleophilic Substitution (Sₙ2)

As a primary alkyl halide, this compound readily undergoes bimolecular nucleophilic substitution (Sₙ2) reactions.[7] This pathway involves a backside attack by a nucleophile, leading to inversion of stereochemistry (though the C6 carbon is not a stereocenter) and displacement of the bromide ion. The reaction is favored by strong, non-bulky nucleophiles and polar aprotic solvents.[8]

Caption: Sₙ2 nucleophilic substitution pathway for this compound.

Grignard Reagent Formation

The C-Br bond can react with magnesium metal in an anhydrous ether solvent to form a 5-hexenylmagnesium bromide, a potent Grignard reagent. This transformation inverts the polarity of the C6 carbon, turning it from an electrophile into a powerful nucleophile (a carbanion). This reagent is highly valuable for forming new carbon-carbon bonds by reacting with electrophiles like aldehydes, ketones, and esters.

Caption: Formation of 5-hexenylmagnesium bromide and its subsequent reaction.

Radical-Mediated Intramolecular Cyclization

Homolytic cleavage of the C-Br bond, typically initiated by a radical initiator like AIBN with a mediator such as tributyltin hydride (Bu₃SnH), generates a hex-5-en-1-yl radical. This primary radical can undergo an intramolecular cyclization by attacking the terminal double bond. According to Baldwin's rules, the kinetically favored pathway is a 5-exo-trig cyclization, leading to the formation of a five-membered ring (a methylcyclopentyl radical), which is then quenched by a hydrogen source.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Bond length - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 6-Bromo-1-hexene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-1-hexene, also known by synonyms such as 5-Hexenyl bromide, is a versatile bifunctional organobromine compound. Its structure, featuring a terminal double bond and a primary alkyl bromide, makes it a valuable intermediate in a variety of organic syntheses. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and explores its applications in organic chemistry and as a building block for bioactive molecules.

Chemical Identity and Synonyms

Proper identification of chemical compounds is crucial for research and development. This compound is known by several names in the scientific literature and commercial catalogs.

| Identifier Type | Value |

| IUPAC Name | 6-bromohex-1-ene |

| CAS Number | 2695-47-8 |

| Molecular Formula | C₆H₁₁Br |

| Synonyms | 5-Hexenyl bromide, 1-Bromo-5-hexene, 6-Bromohex-1-ene, 6-Bromohexene, 5-Hexen-1-yl bromide |

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy comparison and reference.

| Property | Value | Source(s) |

| Molecular Weight | 163.06 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 154-156 °C at 760 mmHg | |

| 47-51 °C at 16 mmHg | ||

| Density | 1.22 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.465 | |

| Solubility | Not miscible in water | [3] |

| Flash Point | 54 °C (129.2 °F) - closed cup |

Experimental Protocols

Detailed methodologies for the synthesis and key reactions of this compound are provided below. These protocols are based on established literature procedures.

Synthesis of this compound

Method 1: From 1,6-Dibromohexane (B150918) via Elimination

This is one of the most common methods for synthesizing this compound, proceeding through a base-mediated E2 elimination.[1][4]

-

Materials:

-

1,6-Dibromohexane

-

Potassium tert-butoxide (t-BuOK)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Deionized water

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-